molecular formula C23H32ClNO7 B038706 霉酚酸酯莫菲替 CAS No. 116680-01-4

霉酚酸酯莫菲替

货号 B038706
CAS 编号: 116680-01-4
分子量: 470 g/mol
InChI 键: OWLCGJBUTJXNOF-HDNKIUSMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mycophenolate mofetil hydrochloride (MMF) is a prodrug of mycophenolic acid . It is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) and is used with other medicines such as cyclosporine and corticosteroids to lower the body’s natural immunity in patients who receive organ transplants .


Molecular Structure Analysis

The molecular formula of MMF is C23H31NO7 . The average molecular weight is 433.4947 and the mono-isotopic mass is 433.210052351 .


Physical And Chemical Properties Analysis

MMF is a white or off-white crystalline powder . It is highly soluble in dichloromethane and can be dissolved in acetonitrile, ethyl acetate, and 0.1mol/L hydrochloric acid solution, but insoluble in water .

科学研究应用

  1. 自身免疫性肾病治疗:霉酚酸酯莫菲替是自身免疫性肾病的潜在治疗方法。它可以减少粘附分子表达并延缓肾功能衰竭的进展 (Jayne,1999 年).

  2. 预防肾移植后异体排斥:它用于预防肾移植患者的同种异体排斥。然而,它可能会导致结肠发生克罗恩样改变 (Dalle 等人,2005 年).

  3. 神经肌肉疾病的治疗:霉酚酸酯莫菲替是一种很有前途的神经肌肉疾病免疫抑制剂,一些患者的功能状态或皮质类固醇剂量有所改善 (Chaudhry 等人,2001 年).

  4. 肉芽肿病的治疗:它可以作为肉芽肿病的类固醇替代剂,肉芽肿病是一种具有严重粘膜皮肤表现的炎症性疾病 (Kouba 等人,2003 年).

  5. 系统性红斑狼疮和盘状红斑狼疮的治疗:霉酚酸酯莫菲替可有效治疗这些疾病中难治性掌跖病变 (Goyal 和 Nousari,2001 年).

  6. 类风湿性关节炎治疗:它正在被开发用于治疗类风湿性关节炎,对以前对治疗无效的患者表现出显着改善 (Goldblum,1993 年).

  7. 重症肌无力治疗:霉酚酸酯莫菲替已被用于治疗自身免疫性重症肌无力,改善了很大一部分患者的病情 (Meriggioli 等人,2003 年).

  8. 心脏移植受者:在心脏移植受者中,霉酚酸酯莫菲替是安全且耐受性良好的,其排斥率与接受硫唑嘌呤的受者相似 (Ensley 等人,1993 年).

  9. 皮肤病治疗:霉酚酸酯莫菲替似乎是各种皮肤炎症性疾病(包括银屑病、自身免疫性大疱性疾病、皮炎和结缔组织疾病)的有前途的治疗选择 (Orvis 等人,2009 年).

  10. 自身免疫风湿病的治疗:它已有效治疗自身免疫风湿病,如增殖性狼疮性肾小球肾炎、系统性红斑狼疮 (SLE) 肾外表现等 (Iaccarino 等人,2007 年).

  11. 重度银屑病的治疗:霉酚酸酯莫菲替已成功用于治疗重度银屑病,显着降低疾病严重程度 (Haufs 等人,1998 年).

  12. 系统性红斑狼疮:它可以减少对传统免疫抑制治疗无反应的 SLE 患者的疾病活动和蛋白尿 (Karim 等人,2002 年).

安全和危害

MMF is associated with increased risk of first trimester pregnancy loss and increased risk of congenital malformations, especially external ear and facial abnormalities including cleft lip and palate, and anomalies of the distal limbs, heart, esophagus, and kidney . It is also harmful if swallowed .

未来方向

MMF has been studied for the treatment of nephritis and other complications of autoimmune diseases . It has also been associated with potentially clinically important trends toward reduced annual forced vital capacity (FVC) decline, greater FVC stability, and improved overall survival in idiopathic pulmonary fibrosis patients . Future prospective studies of MMF in combination with antifibrotic therapy in idiopathic pulmonary fibrosis are needed .

属性

IUPAC Name

2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7.ClH/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3;/h4,26H,5-14H2,1-3H3;1H/b15-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLCGJBUTJXNOF-HDNKIUSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027191
Record name Mycophenolate mofetil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mycophenolate mofetil hydrochloride

CAS RN

116680-01-4
Record name Mycophenolate mofetil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116680-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mycophenolate mofetil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116680014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolate mofetil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYCOPHENOLATE MOFETIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXH81S8ZVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mycophenolate mofetil hydrochloride
Reactant of Route 2
Reactant of Route 2
Mycophenolate mofetil hydrochloride
Reactant of Route 3
Reactant of Route 3
Mycophenolate mofetil hydrochloride
Reactant of Route 4
Reactant of Route 4
Mycophenolate mofetil hydrochloride
Reactant of Route 5
Mycophenolate mofetil hydrochloride
Reactant of Route 6
Reactant of Route 6
Mycophenolate mofetil hydrochloride

Citations

For This Compound
60
Citations
Y Wang, J Ma, H Chang, X Zhang, L Yin - Multiple Sclerosis and Related …, 2021 - Elsevier
Background Neuromyelitis optica spectrum disorders (NMOSD) is an autoimmune astrocyte disease that mainly affects the optic nerve and spinal cord resulting in blindness or paralysis…
Number of citations: 11 www.sciencedirect.com
PJHS Gregoor, T van Gelder, W Weimar - The Netherlands Journal of …, 2000 - Elsevier
… Only MMF is available for oral use, in capsules of 250 mg and tablets of 500 mg, and intravenous use (mycophenolate mofetil hydrochloride). The inhibition of IMPDH in lymphocytes …
Number of citations: 35 www.sciencedirect.com
J Ma, H Yu, H Wang, X Zhang, K Feng - Journal of Neuroimmunology, 2022 - Elsevier
Background Neuromyelitis optica spectrum disorder (NMOSD) is an inflammatory disease of the central nervous system, which mainly involves the optic nerve and spinal cord. Frequent …
Number of citations: 4 www.sciencedirect.com
A Xiong, C Xiong, G Yang, Y Shuai, D Liu, L He… - Frontiers in …, 2021 - frontiersin.org
Objectives: The successful introduction of mycophenolate mofetil (MMF) as a treatment for renal allograft reduced the incidence of acute rejection. The inspiring effects obtained by the …
Number of citations: 8 www.frontiersin.org
JE Slovak, SM Rivera, JK Hwang… - Journal of veterinary …, 2017 - Wiley Online Library
… 1 Cellcept intravenous mycophenolate mofetil hydrochloride for injection (6 mg/mL), … 1 Cellcept intravenous mycophenolate mofetil hydrochloride for injection (6 mg/mL), Genetech USA …
Number of citations: 12 onlinelibrary.wiley.com
CE Staatz, SE Tett - Clinical pharmacokinetics, 2007 - Springer
… This is supplied as a lyophilised powder in glass vials containing the equivalent of mycophenolate mofetil 500mg (mycophenolate mofetil hydrochloride 542mg). …
Number of citations: 661 link.springer.com
LA Trissel, AB Ogundele - American journal of health-system …, 2005 - academic.oup.com
Methods Anidulafungin a was supplied as a lyophilized powder in vials containing 50 mg of drug with a separate vial of special diluent for reconstitution of the anidulafungin. For this …
Number of citations: 20 academic.oup.com
S Matsukura, SR Knowles, S Walsh… - Archives of …, 2012 - jamanetwork.com
… Immunosuppressive agents used included mycophenolate mofetil hydrochloride (6 patients), azathioprine (1 patient), methotrexate and mycophenolate mofetil (1 patient), and …
Number of citations: 36 jamanetwork.com
P Jacobson, J Huang, N Rydholm… - The Journal of …, 2008 - Wiley Online Library
… Patients received mycophenolate mofetil hydrochloride (Cellcept) 15 mg/kg intravenously every 8 or 12 hours, given over 2 hours beginning on day −3. Patients were converted to oral …
Number of citations: 20 accp1.onlinelibrary.wiley.com
MJ Canizares, DI Smith, MS Conners… - Archives of …, 2006 - jamanetwork.com
… 72-year-old woman with a 3-year history of oral MMP that was recalcitrant to prednisone (up to 1 mg/kg per day), azathioprine sodium (100 mg/d), mycophenolate mofetil hydrochloride (…
Number of citations: 112 jamanetwork.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。